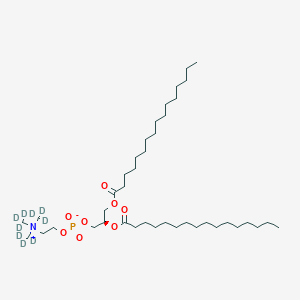![molecular formula C14H16O2 B15074164 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- CAS No. 68217-19-6](/img/structure/B15074164.png)
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- is a complex organic compound with the molecular formula C14H16O2 and a molecular weight of 216.2756 . This compound is characterized by its unique polycyclic structure, which includes multiple fused rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the polycyclic framework.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of high-pressure and high-temperature conditions, along with advanced purification methods such as chromatography, is essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- has several scientific research applications:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential biological effects.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro-: Similar structure but with fewer hydrogen atoms, leading to different chemical properties.
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,2a,3,3a,5a,6,6a,6b,6c-octahydro-: Another similar compound with a slightly different hydrogenation state.
Uniqueness
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- is unique due to its fully hydrogenated state, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
Properties
CAS No. |
68217-19-6 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
pentacyclo[6.6.0.02,12.03,7.04,11]tetradecane-9,10-dione |
InChI |
InChI=1S/C14H16O2/c15-13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14(13)16/h5-12H,1-4H2 |
InChI Key |
KFPQILVZXPVTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C1C4C5C3C(C2C(=O)C4=O)CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


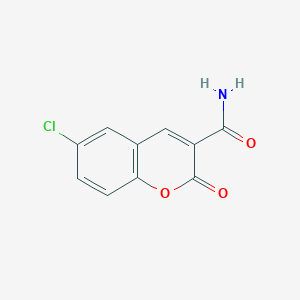
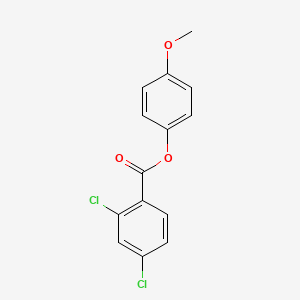

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)

![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
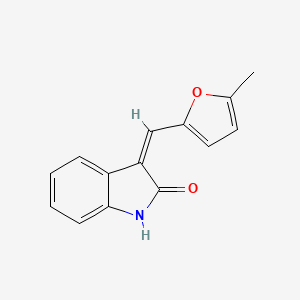
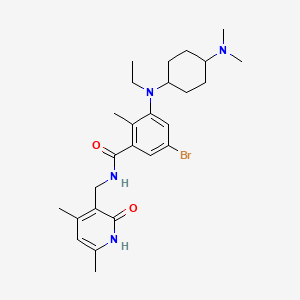
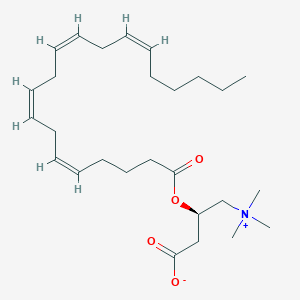
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
